
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21BrF3N3OS and its molecular weight is 524.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic derivative that exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Its structure incorporates a piperidine moiety, a trifluoromethyl group, and an imidazole ring, which are known to influence biological interactions.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the imidazole ring.
- Introduction of the thioether linkage.
- Alkylation with piperidine derivatives.
Each step is crucial for ensuring the desired biological activity and stability of the compound.
Antimicrobial Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. In vitro evaluations against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), have shown promising results. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Potentially active |
Triazole derivatives (similar structure) | 8 - 128 | Active against MRSA |
The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and electron-withdrawing properties, which contribute to increased potency against bacterial strains .
Anticancer Activity
In studies focusing on anticancer effects, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds often range from 6.2 µM to over 40 µM, indicating moderate to high efficacy depending on structural modifications .
The biological activity of this compound is hypothesized to involve:
- Inhibition of bacterial fatty acid biosynthesis : Compounds with similar structures have been shown to inhibit the enoyl-[acyl-carrier-protein] reductase enzyme, crucial for bacterial survival.
- Induction of apoptosis in cancer cells : The imidazole and piperidine moieties may interact with specific cellular targets, leading to programmed cell death in malignant cells.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Antimicrobial Properties : A series of triazole-thioether derivatives were screened against MRSA, revealing that modifications such as halogen substitutions significantly enhanced their antimicrobial efficacy .
- Anticancer Screening : Compounds with similar frameworks were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .
Aplicaciones Científicas De Investigación
The biological activity of this compound has been the focus of numerous studies, particularly regarding its antimicrobial , anticancer , and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. Preliminary studies have demonstrated the following Minimum Inhibitory Concentrations (MICs):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that the compound may be effective against resistant bacterial strains.
Anticancer Activity
In vitro studies have shown promising anticancer effects against various cancer cell lines. The following IC50 values have been reported:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
HeLa (Cervical Cancer) | 12.3 |
A549 (Lung Cancer) | 9.8 |
These findings indicate potential mechanisms involving apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound has also shown inhibitory effects on key enzymes:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 8.2 |
Urease | 5.6 |
These activities suggest possible therapeutic applications for conditions like Alzheimer's disease and hyperuremia.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects against MRSA strains, showing significant inhibition compared to standard antibiotics.
- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, indicating a mechanism involving programmed cell death.
- Enzyme Inhibition Analysis : A study focused on urease inhibition demonstrated that the compound could significantly reduce urea levels in vitro, indicating its potential application in treating urea-related disorders.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrF3N3OS/c24-18-9-7-16(8-10-18)20-14-28-22(32-15-21(31)29-11-2-1-3-12-29)30(20)19-6-4-5-17(13-19)23(25,26)27/h4-10,13-14H,1-3,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZUKXUZWIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.